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Introduction:

Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including
potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation
of isoviolanthin is crucial for understanding its structure-activity relationships and for quality
control in drug development. This document provides detailed application notes and
experimental protocols for the structural analysis of isoviolanthin using Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS).

Structural Identification of Isoviolanthin

The structure of isoviolanthin has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside.
The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy
to determine the carbon skeleton and the connectivity of the sugar moieties, and mass
spectrometry to ascertain the molecular weight and fragmentation patterns.

Data Presentation:

The quantitative NMR and MS data for isoviolanthin are summarized in the tables below for
easy reference and comparison.

Table 1: 1H and 3C NMR Spectroscopic Data for Isoviolanthin
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'H NMR (400 MHz, DMSO- 3C NMR (101 MHz, DMSO-

Position

de) 3 [ppm] (J [Hz]) de) 3 [ppm]
Aglycone (Apigenin)
2 - 164.52
3 6.80 (s, 1H) 102.82
4 - 182.64
5 13.91 (s, 1H) 161.66
6 - 107.59
7 - 162.69
8 - 105.44
9 - 155.54
10 - 103.58
1 - 122.03
2' 8.03 (d, J =8.8 Hz, 2H) 129.47
3 6.90 (d, J = 8.8 Hz, 2H) 116.31
4 - 157.65
5' 6.90 (d, J = 8.8 Hz, 2H) 116.31
6' 8.03 (d, J = 8.8 Hz, 2H) 129.47
6-C-Glucose
1" 4.71 (d, J=10.1 Hz, 1H) 73.80
2" - 71.18
3" - 79.18
4" - 71.18
5" - 82.32
6" - 61.85
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8-C-Rhamnose

1" 5.02 (d, J = 5.8 Hz, 1H) 74.90
oo ] 72.23
3" - 74.55
4 ] 72.64
- ] 77.73
6" 1.26 (d, J = 5.2 Hz, 3H) 18.67

Data sourced from Yang et al. (2018).[1]

Table 2: Mass Spectrometry Data for Isoviolanthin

MS? Fragmentation lons

lonization Mode Precursor lon [M-H]~ (m/z)
(m/z)

457.1133, 413.0853,
383.0763, 353.0665, 325.0714

ESI- 577.1561

Note: The fragmentation data for the isomeric compound violanthin is presented here as a
reference, as detailed fragmentation data for isoviolanthin was not available in the searched
literature. The fragmentation pattern is expected to be very similar.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the structural elucidation of
isoviolanthin.

2.1. Sample Preparation

o Extraction: Isoviolanthin can be extracted from plant sources like Dendrobium officinale
using methanol.[1]
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 Purification: The crude extract is typically subjected to chromatographic techniques such as
High-Performance Liquid Chromatography (HPLC) to isolate pure isoviolanthin.

» Sample for NMR: Dissolve approximately 5-10 mg of purified isoviolanthin in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

o Sample for MS: Prepare a stock solution of purified isoviolanthin in methanol at a
concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.

2.2. NMR Spectroscopy Protocol
 Instrument: Bruker Avance Ill HD 400 MHz Digital NMR Spectrometer or equivalent.
o Software: TopSpin, MestReNova, or similar NMR data processing software.
o Experiments:
o H NMR:
» Pulse Program: zg30
» Solvent: DMSO-ds
= Temperature: 298 K
= Number of Scans: 16-64
» Relaxation Delay: 2.0 s
» Acquisition Time: 4.0 s
o 1BC NMR:
» Pulse Program: zgpg30
» Solvent: DMSO-ds

= Temperature: 298 K
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= Number of Scans: 1024-4096
» Relaxation Delay: 2.0 s

» Acquisition Time: 1.0 s

o 2D NMR (COSY, HSQC, HMBC):

» Utilize standard pulse programs available on the spectrometer for these experiments to
establish proton-proton and proton-carbon correlations for unambiguous signal
assignments.

2.3. Mass Spectrometry Protocol

e Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray
lonization (ESI) source.

o Software: Xcalibur or similar instrument control and data analysis software.

e Liquid Chromatography (LC) Conditions:
o Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient to achieve separation, for example, starting with a low
percentage of B and gradually increasing.

o Flow Rate: 0.2 mL/min.
o Injection Volume: 5 pL.
e Mass Spectrometry (MS) Conditions:
o lonization Mode: Negative Electrospray lonization (ESI-).

o Capillary Voltage: 3.5 kV.
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o Drying Gas Flow: 10 L/min.
o Drying Gas Temperature: 350 °C.
o MS Scan Range: m/z 100-1000.

o MS/MS Analysis: Select the precursor ion [M-H]~ (m/z 577.1) for collision-induced
dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural
confirmation.

Visualizations

3.1. Experimental Workflow for Isoviolanthin Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural
characterization of isoviolanthin.
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Caption: Workflow for Isoviolanthin Analysis.

3.2. Logical Relationship for Structural Confirmation

This diagram shows the logical connections between the different spectroscopic data and the
final confirmed structure of isoviolanthin.
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Caption: Structural Confirmation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Structural
Analysis of Isoviolanthin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1494805#nmr-and-mass-spectrometry-for-
isoviolanthin-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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